molecular formula C7H3BrN4 B13907863 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile

6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile

Katalognummer: B13907863
Molekulargewicht: 223.03 g/mol
InChI-Schlüssel: DVUSEKIDHOFXKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C7H3BrN4. It is a derivative of triazolopyridine, characterized by the presence of a bromine atom at the 6th position and a cyano group at the 5th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-bromo-2-aminopyridine with a suitable nitrile source in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the formation of the triazole ring .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool compound in studying various biological pathways and mechanisms.

Wirkmechanismus

The mechanism of action of 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research .

Eigenschaften

Molekularformel

C7H3BrN4

Molekulargewicht

223.03 g/mol

IUPAC-Name

6-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile

InChI

InChI=1S/C7H3BrN4/c8-5-1-2-7-10-4-11-12(7)6(5)3-9/h1-2,4H

InChI-Schlüssel

DVUSEKIDHOFXKE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=NN2C(=C1Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.